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Compound of Interest

Compound Name:
cis-4-(Chloroacetyl)-2,6-

dimethylmorpholine

CAS No.: 1281759-10-1

Cat. No.: B2790009

Get Quote

Technical Monograph: cis-4-(Chloroacetyl)-2,6-dimethylmorpholine

Executive Summary
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7) serves as a specialized

electrophilic building block in medicinal chemistry.[1] It functions primarily as a "linker

pharmacophore," enabling the covalent attachment of the lipophilic cis-2,6-dimethylmorpholine

moiety—a structural motif critical for the efficacy of antifungal agents like Amorolfine.[1] Unlike

simple morpholine derivatives, the cis-2,6-dimethyl substitution pattern imparts specific steric

constraints and metabolic stability, influencing the binding affinity of downstream APIs (Active

Pharmaceutical Ingredients) to targets such as sterol

-reductase.[1]

Chemical Identity & Physicochemical Profile
This compound acts as an alkylating agent due to the reactivity of the
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-chlorocarbonyl group.[1] Researchers must distinguish between the commercially available
cis-2,6-dimethylmorpholine (the precursor) and this chloroacetylated derivative (the
intermediate).[1]

Property Data / Specification

IUPAC Name
2-Chloro-1-[(2R,6S)-2,6-dimethylmorpholin-4-

yl]ethan-1-one

Common Name cis-4-(Chloroacetyl)-2,6-dimethylmorpholine

CAS Number
379254-90-7 (Specific isomer) (Related: 6485-

55-8 for amine precursor)

Molecular Formula

C

H

ClNO

Molecular Weight 191.66 g/mol

Appearance
Viscous colorless to pale yellow liquid or low-

melting solid

Boiling Point
~110–115 °C at 0.5 mmHg

(Predicted/Analogous)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Limited

solubility in water

Key Functional Group -Chloroamide (Electrophilic trap)

Structural Integrity Note: The cis-configuration (meso compound) is thermodynamically

preferred over the trans-isomer.[1] In the cis-form, both methyl groups occupy equatorial

positions in the chair conformation, maximizing stability.[1] Synthesis must start from pure cis-

2,6-dimethylmorpholine to avoid difficult diastereomeric separations later.[1]

Synthetic Route & Process Chemistry
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The synthesis is a classic Schotten-Baumann acylation.[1] The causality here is controlled

temperature management: the reaction is highly exothermic, and lack of cooling results in the

formation of bis-acylated impurities or hydrolysis of the acyl chloride.[1]

Core Synthesis Protocol
Objective: Selective N-acylation of cis-2,6-dimethylmorpholine.

Reagents:

Substrate:cis-2,6-Dimethylmorpholine (1.0 eq)[1]

Reagent: Chloroacetyl chloride (1.1 eq)[1]

Base: Triethylamine (TEA) or K

CO

(1.2 eq) to scavenge HCl.[1]

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]

Step-by-Step Workflow:

Preparation: Charge a reactor with cis-2,6-dimethylmorpholine and TEA in DCM under N

atmosphere. Cool to 0–5 °C.[1]

Addition: Add Chloroacetyl chloride dropwise over 60 minutes. Critical: Maintain internal

temperature <10 °C to prevent polymerization of the acyl chloride.[1]

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours.

Monitor by TLC (SiO

; EtOAc/Hexane 1:1) or GC-MS.[1]

Quench & Workup: Quench with ice-cold water. Separate the organic layer.[1][2] Wash with

1N HCl (to remove unreacted amine) followed by saturated NaHCO

and brine.[1]
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Isolation: Dry over MgSO

, filter, and concentrate under reduced pressure.

Purification: If necessary, purify via short-path distillation (high vacuum) or silica gel

chromatography.[1]
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Caption: Figure 1. Controlled N-acylation workflow ensuring retention of cis-stereochemistry.

Mechanistic Utility in Drug Design
This molecule acts as a "warhead" or linker in two primary drug discovery contexts:

A. Synthesis of Amorolfine Analogs
While industrial Amorolfine synthesis often utilizes reductive amination, the chloroacetyl route

provides a modular pathway for creating Amorolfine analogs.[1]

Mechanism: The chlorine atom is a good leaving group. A nucleophile (e.g., a thiophenol or a

secondary amine) attacks the

-carbon via an S

2 mechanism.[1]

Pharmacophore Retention: The resulting molecule retains the cis-2,6-dimethylmorpholine

headgroup, which mimics the carbocationic high-energy intermediate in the sterol

biosynthesis pathway, inhibiting the
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-reductase enzyme.[1]

B. Heterocyclic Derivatization
It is frequently used to tether the morpholine ring to benzothiazoles or oxadiazoles to improve

solubility and pharmacokinetic profiles of lipophilic scaffolds.[1]

Reactivity Pathway (DOT)[1]
cis-4-(Chloroacetyl)-

2,6-dimethylmorpholine
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Caption: Figure 2. Divergent reactivity pathways. Path B is the standard route for library

generation.

Handling & Safety (HSE)
As an

-haloamide, this compound is an alkylating agent.[1] It poses specific risks distinct from the
parent amine.[1]

Skin/Eye Contact: Potent irritant and potential sensitizer. The chloroacetyl group can alkylate

cysteine residues in skin proteins, leading to allergic contact dermatitis.[1]

Inhalation: Low volatility reduces risk compared to chloroacetyl chloride, but aerosols are

toxic.[1]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (slow

hydrolysis to chloroacetic acid).

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the reaction mixture

into water. If the pH drops rapidly below 3, unreacted chloroacetyl chloride is present, requiring

longer reaction times or additional base quenching before workup.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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